5,6-Dimethoxy-1-indanone-13C3
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Overview
Description
5,6-Dimethoxy-1-indanone-13C3 is a chemical compound with the molecular formula C₁₁H₁₂O₃ . It belongs to the class of indanone derivatives and exhibits interesting pharmacological properties. Specifically, it has been investigated for its potential as an anti-Alzheimer’s agent .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1-indanone-13C3 consists of an indanone core with two methoxy (CH₃O) groups attached at positions 5 and 6. The isotopic labeling with carbon-13 ensures that three carbon atoms in the molecule are replaced by their heavier isotopes (¹³C). The structure can be visualized using software tools or molecular modeling techniques .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3/i3+1,4+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQOBPGHZFGLC-KNQIATALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[13CH2][13CH2][13C]2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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